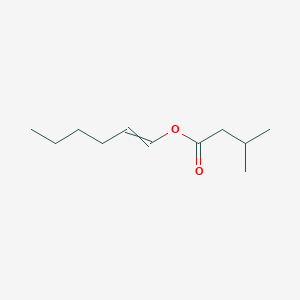![molecular formula C16H8Cl6O4 B14421312 [3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate CAS No. 84312-35-6](/img/structure/B14421312.png)
[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate is a complex organic compound characterized by the presence of trichloromethyl groups attached to benzoyl and benzenecarboperoxoate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate typically involves the reaction of 3-(trichloromethyl)benzoyl chloride with 3-(trichloromethyl)benzenecarboperoxoic acid under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or chloroform to dissolve the reactants. The reaction mixture is then stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the trichloromethyl groups to methyl groups.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include benzoic acid derivatives, methyl-substituted benzoyl compounds, and various substituted benzoyl derivatives .
Wissenschaftliche Forschungsanwendungen
[3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of [3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biochemical pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trichloromethyl)benzoyl chloride: A precursor in the synthesis of [3-(Trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate.
2-(Trichloromethyl)benzoyl chloride: Another trichloromethyl-substituted benzoyl compound with similar reactivity.
3-Methylbenzoyl chloride: A methyl-substituted benzoyl compound with different chemical properties
Uniqueness
This compound is unique due to the presence of two trichloromethyl groups, which impart distinct chemical reactivity and stability. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
84312-35-6 |
|---|---|
Molekularformel |
C16H8Cl6O4 |
Molekulargewicht |
476.9 g/mol |
IUPAC-Name |
[3-(trichloromethyl)benzoyl] 3-(trichloromethyl)benzenecarboperoxoate |
InChI |
InChI=1S/C16H8Cl6O4/c17-15(18,19)11-5-1-3-9(7-11)13(23)25-26-14(24)10-4-2-6-12(8-10)16(20,21)22/h1-8H |
InChI-Schlüssel |
UMLRTRRMNIVVKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(Cl)(Cl)Cl)C(=O)OOC(=O)C2=CC(=CC=C2)C(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



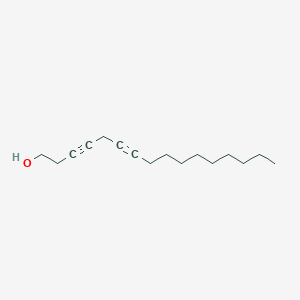



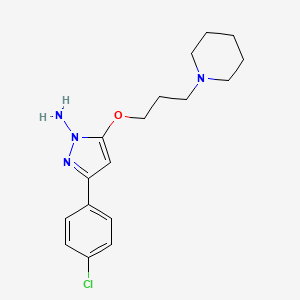

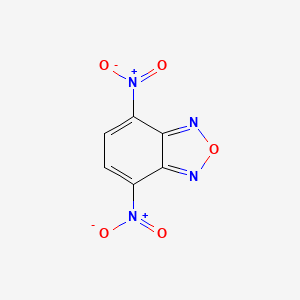
![1-{2-[4-(Benzyloxy)phenyl]ethyl}-1H-imidazole](/img/structure/B14421276.png)
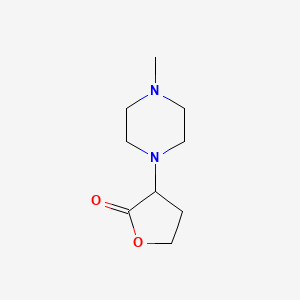
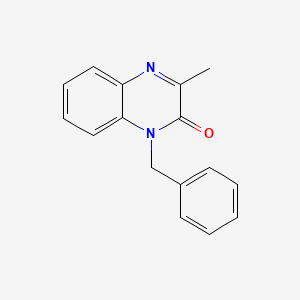
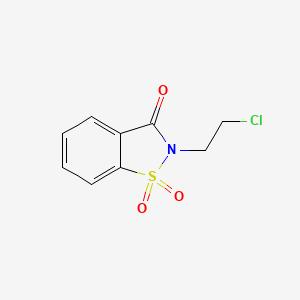
![1-{[(Trimethylsilyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14421291.png)
